molecular formula C12H14N4O B12413034 Tirasemtiv-d5

Tirasemtiv-d5

Cat. No.: B12413034
M. Wt: 235.30 g/mol
InChI Key: RSQGZEAXODVTOL-ICEZWLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tirasemtiv-d5 is a deuterated form of Tirasemtiv, a small molecule activator of the fast skeletal muscle troponin complex. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tirasemtiv. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its behavior in vivo.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tirasemtiv-d5 involves the incorporation of deuterium atoms into the Tirasemtiv molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials, such as 3,5-dibromopyrazin-2-amine.

    Deuteration: The deuterium atoms are introduced through a series of chemical reactions, including the use of deuterated reagents and solvents.

    Cyclization: The intermediate compounds undergo cyclization to form the imidazo[4,5-b]pyrazin-2-one core structure.

    Purification: The final product is purified using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

    Purification: Industrial purification methods, such as crystallization and large-scale chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tirasemtiv-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and analysis.

Scientific Research Applications

Tirasemtiv-d5 has several scientific research applications, including:

    Pharmacokinetics: this compound is used to study the pharmacokinetics of Tirasemtiv, including absorption, distribution, metabolism, and excretion.

    Metabolic Pathways: The deuterated form helps in tracing the metabolic pathways of Tirasemtiv in biological systems.

    Drug Development: this compound is used in drug development to understand the behavior of Tirasemtiv and its potential therapeutic effects.

    Biological Studies: It is used in biological studies to investigate the interaction of Tirasemtiv with the fast skeletal muscle troponin complex and its effects on muscle contraction.

Mechanism of Action

Tirasemtiv-d5, like Tirasemtiv, exerts its effects by selectively activating the fast skeletal muscle troponin complex. The mechanism involves:

    Troponin Activation: this compound binds to the fast skeletal muscle troponin complex, increasing its affinity for calcium ions.

    Calcium Sensitization: This binding slows the release of calcium from the troponin complex, leading to increased muscle contraction force.

    Pathways Involved: The primary molecular target is the fast skeletal muscle troponin complex, and the pathway involves calcium-mediated muscle contraction.

Comparison with Similar Compounds

    Reldesemtiv: A second-generation fast skeletal muscle troponin activator with improved selectivity and potency compared to Tirasemtiv.

    CK-2066260: Another fast skeletal muscle troponin activator with similar properties.

Comparison:

    Selectivity: Tirasemtiv-d5 and Tirasemtiv are highly selective for the fast skeletal muscle troponin complex, while Reldesemtiv has improved selectivity.

    Potency: Reldesemtiv is more potent than Tirasemtiv, leading to increased muscle force production at submaximal stimulation frequencies.

    Side Effects: Tirasemtiv has been associated with side effects such as dizziness, which are less pronounced in Reldesemtiv.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

235.30 g/mol

IUPAC Name

5-ethynyl-3-(2,2,3,4,4-pentadeuteriopentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17)/i5D2,6D2,9D

InChI Key

RSQGZEAXODVTOL-ICEZWLFOSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)N1C2=NC(=CN=C2NC1=O)C#C

Canonical SMILES

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C

Origin of Product

United States

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